molecular formula C12H13NO2S B1581294 Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 7625-01-6

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No. B1581294
CAS RN: 7625-01-6
M. Wt: 235.3 g/mol
InChI Key: NCZIRXVLKKERGP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, also known as BMTE, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of benzothiazine derivatives and is known for its unique chemical structure and properties. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. It is particularly useful in the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines . These compounds are structurally significant due to their folding along the nitrogen-sulfur axis, which is crucial for their biological activity.

Antimicrobial Applications

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has shown promising results in antimicrobial studies. It exhibits significant activity against bacterial species such as E. coli and Bacillus cereus . This makes it a potential candidate for developing new antimicrobial agents.

Pharmaceutical Research

This compound is an analogue of phenothiazine, which means it shares structural features responsible for a wide range of biological activities. It has been studied for its potential in creating new antiallergic and antirheumatic agents .

Anticancer Activity

The structural flexibility of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate allows it to be used in anticancer research. Its derivatives have been shown to exhibit anticancer properties, which are attributed to the specific arrangement of substituents influencing the folding angle along the N–S axis .

Corrosion Inhibition

In the field of materials science, this compound has been investigated as a corrosion inhibitor for metals such as mild steel. Its efficacy in protecting metals from corrosion makes it valuable for industrial applications .

Development of Dyes and Pigments

Due to its structural specificity, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate plays an important role in the development of dyes and pigments. It constitutes the skeleton of natural products that are used in pigments and dyestuffs .

Cytoprotective Effects

Research has shown that 1,4-benzothiazine derivatives, including Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, can have cytoprotective effects against cytotoxicity induced by t-BHP (tert-Butyl hydroperoxide), suggesting its use in protective therapies .

Drug Development for Cardiovascular Diseases

The compound’s derivatives have been explored for their cardiovascular properties. They have potential applications in the development of drugs for treating cardiovascular diseases due to their antihypertensive and analgesic effects .

Mechanism of Action

properties

IUPAC Name

ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZIRXVLKKERGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227116
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

CAS RN

7625-01-6
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ637VI0V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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